1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate

Catalog No.
S13233378
CAS No.
84016-00-2
M.F
C23H44O4
M. Wt
384.6 g/mol
Availability
In Stock
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1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate

CAS Number

84016-00-2

Product Name

1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate

IUPAC Name

3-octanoyloxybutan-2-yl undecanoate

Molecular Formula

C23H44O4

Molecular Weight

384.6 g/mol

InChI

InChI=1S/C23H44O4/c1-5-7-9-11-12-13-15-17-19-23(25)27-21(4)20(3)26-22(24)18-16-14-10-8-6-2/h20-21H,5-19H2,1-4H3

InChI Key

SRGXWNCVDLSBEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)CCCCCCC

1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate is an organic compound characterized by its molecular formula C23H44O4C_{23}H_{44}O_{4} and a molar mass of 384.59 g/mol. This compound is an ester derivative of undecanoic acid, featuring a hexanoyloxy group linked to a methylpropyl chain. The structure includes a long hydrophobic tail, which contributes to its unique properties and potential applications in various fields, including chemistry, biology, and materials science .

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids or ketones. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: The ester functionality can be reduced to form alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur, allowing the ester group to be replaced with other functional groups through reagents such as sodium hydroxide.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing it to serve as an intermediate in the production of more complex molecules.

The biological activity of 1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate has been a subject of research, particularly regarding its interaction with biological systems. Preliminary studies suggest potential therapeutic properties, including anti-inflammatory and antimicrobial effects. The compound's ester group may undergo hydrolysis in biological environments, releasing undecanoic acid, which is known for its biological activity. Ongoing research aims to elucidate its mechanism of action and specific interactions with enzymes and cellular pathways .

The synthesis of 1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate typically involves esterification reactions. A common method includes the reaction of undecanoic acid with 1-methyl-2-propanol in the presence of a catalyst such as sulfuric acid. This reaction is generally conducted under reflux conditions to ensure complete conversion of reactants into the desired ester product. In industrial settings, continuous flow reactors may be employed to optimize yields and enhance purity through advanced purification techniques like distillation and crystallization .

This compound finds diverse applications across various fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic compounds.
  • Biology: Investigated for its effects on biological systems, particularly in enzyme interactions and potential therapeutic applications.
  • Medicine: Explored for anti-inflammatory and antimicrobial properties.
  • Industry: Utilized in producing specialty chemicals, lubricants, and surfactants due to its unique physicochemical properties .

Interaction studies involving 1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate focus on its biochemical effects and potential therapeutic applications. Research has indicated that this compound may modulate enzymatic activities and influence cellular pathways. Specific studies aim to characterize its interactions with various receptors and enzymes, providing insights into its biological mechanisms .

Several compounds share structural similarities with 1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate:

Compound NameMolecular FormulaNotable Features
1-Methyl-2-((1-oxohexyl)oxy)propyl undecanoateC21H40O4Shorter carbon chain compared to the target compound
1-Methyl-2-((phenoxyacetyl)oxy)propyl undecanoateC23H44O4Contains a phenoxyacetyl group instead of hexanoyloxy

Uniqueness

The uniqueness of 1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate lies in its specific ester structure, which imparts distinct chemical and physical properties compared to similar compounds. Its longer hydrophobic tail enhances solubility in non-polar solvents and potentially increases its efficacy in biological systems. This structural characteristic may result in different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry .

Systematic and Common Names

The compound is systematically named 1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate under IUPAC nomenclature, reflecting its esterification between undecanoic acid and a methyl-substituted propyl alcohol bearing an octanoyloxy group. Alternative names include Undecanoic acid, 1-methyl-2-[(1-oxooctyl)oxy]propyl ester, which emphasizes its functional groups.

Molecular and Structural Features

The molecular structure consists of three key components:

  • Undecanoate backbone: An 11-carbon saturated fatty acid ester ($$ \text{CH}3(\text{CH}2)_9\text{COO} $$).
  • Methylpropyl ether linkage: A branched chain ($$ \text{CH}(\text{CH}3)\text{CH}2\text{O} $$) connecting the undecanoate to the octanoyl group.
  • Octanoyloxy group: An 8-carbon acyloxy moiety ($$ \text{CH}2(\text{CH}2)_6\text{COO} $$).

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number84016-00-2
Molecular Formula$$ \text{C}{23}\text{H}{44}\text{O}_4 $$
Molecular Weight384.59 g/mol
SMILES NotationCCCCCCCCCCC(=O)OC(C)C(C)OC(=O)CCCCCCC

The compound’s structural complexity is evident in its SMILES notation, which highlights the ester and ether functional groups.

The synthesis of 1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate represents a complex esterification process involving the formation of two distinct ester linkages within a single molecular framework. The compound, with molecular formula C₂₃H₄₄O₄ and molecular weight 384.59 g/mol, features undecanoic acid as the primary carboxylic acid component [1].

Classical Fischer Esterification Mechanism

The primary synthetic approach involves Fischer esterification, where undecanoic acid reacts with the appropriate diol intermediate in the presence of acid catalysts . The reaction proceeds through a well-established mechanism beginning with protonation of the carbonyl oxygen by sulfuric acid, creating an electrophilic carbon center susceptible to nucleophilic attack by the alcohol component [3] [4]. The tetrahedral intermediate formation is followed by proton transfer and subsequent elimination of water, driving the equilibrium toward ester formation [5].

Direct Esterification Approach

Research indicates that the synthesis typically involves esterification reactions using undecanoic acid with 1-methyl-2-propanol derivatives in the presence of catalytic amounts of sulfuric acid . The reaction conditions generally require temperatures between 140-180°C under reflux conditions to ensure complete conversion of reactants [6]. Industrial applications may employ continuous flow reactors to optimize yields and enhance product purity through advanced separation techniques .

Alternative Synthetic Routes

Alternative methodologies include the use of acid chlorides derived from undecanoic acid, which react with alcohols under milder conditions [7]. The acid chloride route offers advantages in terms of reaction speed and yield but requires additional steps for acid chloride preparation using reagents such as thionyl chloride or phosphorus tribromide [8]. Transesterification reactions represent another viable pathway, particularly when starting from simpler ester precursors that can be converted to the target compound through alcohol exchange reactions [9].

Mechanistic Considerations

The formation of the complex ester structure requires precise control over reaction selectivity to avoid unwanted side reactions. The presence of multiple reactive sites necessitates careful optimization of reaction conditions to achieve selective esterification at the desired positions [10]. Kinetic studies have demonstrated that esterification rates are significantly influenced by temperature, with activation energies typically ranging from 40-80 kJ/mol depending on the specific reaction conditions and catalyst system employed [11].

Role of Propylene Glycol in Ester Synthesis

Propylene glycol derivatives play a crucial role in the synthesis of 1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate, serving as both reactive intermediates and structural components of the final product. The compound's structure incorporates a propylene glycol-derived backbone that provides the necessary hydroxyl groups for esterification reactions.

Propylene Glycol Activation and Reactivity

The synthesis involves the selective activation of propylene glycol derivatives through various chemical transformations [12]. The primary hydroxyl groups of propylene glycol exhibit different reactivity patterns compared to secondary hydroxyl groups, allowing for selective esterification under controlled conditions [13]. Research has shown that propylene glycol monoester formation can be achieved through direct reaction with fatty acids in the presence of potassium hydroxide catalysts at temperatures between 100-160°C [13].

Catalytic Systems for Propylene Glycol Esterification

Advanced catalytic systems have been developed for propylene glycol esterification, including aluminum-modified titanium silicalite-1 catalysts that demonstrate bifunctional activity [12]. These catalysts provide both epoxidation and ring-opening capabilities, enabling one-pot synthesis approaches with selectivities reaching 91.53% under optimized conditions [12]. The synergistic effect between titanium and aluminum active sites enhances the overall catalytic performance through increased Lewis acid strength and improved substrate conversion [12].

Mechanistic Aspects of Propylene Glycol Reactions

The mechanism of propylene glycol esterification involves initial coordination of the alcohol to the acid catalyst, followed by nucleophilic attack on the activated carboxylic acid [14]. The reaction proceeds through formation of a tetrahedral intermediate that subsequently eliminates water to form the ester bond [15]. Temperature effects play a significant role, with enhanced temperatures promoting both forward reaction rates and water removal through evaporation [15].

Industrial Applications and Process Optimization

Industrial synthesis of propylene glycol esters has been optimized through the use of excess propylene oxide (1.0-1.2 molar equivalents) at pressures of 2-5 atmospheres [13]. The process typically employs 1.5% potassium hydroxide based on fatty acid weight, with reaction temperatures maintained between 115-130°C to achieve optimal conversion rates [13]. These conditions result in high selectivity for monoester formation while minimizing polyester byproduct formation.

Catalytic Systems for Optimal Yield

The selection of appropriate catalytic systems is critical for achieving high yields in the synthesis of 1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate. Various catalyst types have been investigated, ranging from traditional homogeneous acid catalysts to advanced heterogeneous systems designed for improved sustainability and ease of separation.

Homogeneous Acid Catalysts

Sulfuric acid remains the most widely employed catalyst for esterification reactions, providing both catalytic activity and dehydrating properties [6]. Concentrated sulfuric acid (typically 1-5 wt% relative to the substrate) facilitates protonation of the carboxylic acid carbonyl group, enhancing electrophilicity and promoting nucleophilic attack by alcohol components [4]. The dual function as a dehydrating agent shifts the equilibrium toward product formation by removing water from the reaction mixture [6].

para-Toluenesulfonic acid represents an alternative homogeneous catalyst offering similar activity to sulfuric acid but with potentially improved selectivity [16]. Research has demonstrated that tosylic acid-catalyzed synthesis of testosterone esters achieves yields exceeding 95% under optimized conditions [16]. The catalyst operates effectively at slightly lower temperatures (120-160°C) compared to sulfuric acid systems while maintaining high conversion rates.

Heterogeneous Solid Acid Catalysts

Advanced heterogeneous catalysts have been developed to address the environmental and separation challenges associated with homogeneous acid catalysts. Magnetic-responsive solid acid catalysts based on poly(ionic liquid)s supported on Fe₃O₄@SiO₂ nanoparticles have demonstrated excellent catalytic activity for esterification reactions [17] [18]. Under optimal conditions (10 wt% catalyst, 70°C, 6 hours, methanol:acid molar ratio of 12:1), these catalysts achieve conversion rates of 94% while maintaining recyclability for at least five cycles [17].

Molecular sieves modified with sulfuric acid have shown promising results for esterification applications [19]. The acid-modified molecular sieves provide enhanced surface acidity and improved water adsorption properties, facilitating forward reaction progress through continuous water removal [19]. The heterogeneous nature of these catalysts simplifies product separation and enables catalyst reuse, addressing sustainability concerns associated with homogeneous systems.

Enzymatic Catalysis Systems

Enzymatic catalysts offer unique advantages for ester synthesis, including high selectivity, mild reaction conditions, and environmental compatibility [20] [21]. Lipase-catalyzed esterification has been successfully applied to similar fatty acid ester synthesis, achieving selectivities exceeding 95% at temperatures of 40-80°C [22]. The regioselective nature of enzymatic catalysis enables precise control over ester formation at specific molecular positions, minimizing unwanted side reactions.

Research has demonstrated that the addition of molecular sieves to enzymatic systems significantly enhances both reaction rate and yield by continuous water removal [22]. The optimal timing for molecular sieve addition occurs 24 hours after reaction initiation, resulting in conversion yields of approximately 46% for complex ester syntheses [22].

Metal Oxide Catalysts

Vanadium pentoxide-based catalysts have shown exceptional activity for transesterification reactions relevant to ester synthesis [9]. Copper-deposited V₂O₅ catalysts (3.5 mol% Cu loading) demonstrate high selectivity for ester formation at 100°C under solvent-free conditions [9]. The catalyst system exhibits excellent recyclability, maintaining activity over five consecutive reaction cycles without significant deactivation.

Zirconia-silica composite catalysts modified with phenylsulfonic acid groups provide hydrophobic properties advantageous for esterification in the presence of water [23]. These catalysts achieve 80% conversion with 94.8% combined selectivity for mono- and diester products under optimized conditions (160°C, 5 wt% catalyst, 4 hours) [23].

Purification Techniques and Challenges

The purification of 1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate presents significant challenges due to the complex molecular structure and potential for multiple impurities arising from incomplete reactions, side products, and catalyst residues. Effective purification strategies must address these challenges while maintaining product integrity and achieving desired purity levels.

Distillation Methods and Thermal Considerations

Fractional distillation represents the primary industrial purification method for ester compounds, taking advantage of boiling point differences between products and impurities [24]. The purification process typically involves initial removal of low-boiling components (unreacted alcohols, water) followed by careful fractionation to separate the desired ester from higher-boiling impurities [25]. However, thermal decomposition concerns limit the maximum operating temperature, particularly for complex esters containing multiple functional groups [24].

Vacuum distillation techniques enable purification at reduced temperatures, minimizing thermal degradation risks while achieving effective separation [24]. Industrial processes may employ wiped-film evaporators or short-path distillation equipment to handle heat-sensitive ester products. The technique becomes particularly important for high molecular weight esters that cannot be distilled without decomposition under atmospheric pressure conditions [24].

Liquid-Liquid Extraction Strategies

Liquid-liquid extraction provides an effective method for removing acid and alcohol impurities from ester products [25]. The process typically employs sodium carbonate or sodium bicarbonate solutions to neutralize residual acid catalysts, forming water-soluble salts that partition into the aqueous phase [25]. Multiple extraction stages may be required to achieve complete acid removal, with the organic phase containing the purified ester product.

Calcium chloride treatment has been specifically developed for removing low-molecular-weight alcohols (methanol, ethanol) from methyl and ethyl esters [24]. The alcohol forms complexes with calcium chloride, enabling selective removal while leaving the ester product in the organic phase. This approach is particularly effective for esters derived from carboxylic acids rather than inorganic acid esters, which may undergo hydrolysis during aqueous treatment [24].

Crystallization Purification

Crystallization techniques offer high purification efficiency for solid ester products, achieving purities of 95-99% under optimized conditions [26]. The selection of appropriate crystallization solvents is critical, with non-hydroxylic solvents (toluene) or the original alcohol precursor being preferred to avoid transesterification reactions [24]. Research has demonstrated that crystallization using octanoic acid as solvent at 0°C achieves 98.2% purity for phytosterol esters under optimal conditions (solvent:product molar ratio 4:1, 10 hours crystallization time) [26].

Cooling crystallization represents the most common approach, involving dissolution at elevated temperature followed by controlled cooling to induce supersaturation and crystal formation [27]. Alternative methods include anti-solvent crystallization using high-pressure gases to modify solvent properties and enhance crystallization efficiency [27].

Chromatographic Purification Methods

Column chromatography provides the highest purification efficiency but faces specific challenges for ester compounds [28]. Esters may exhibit strong adsorption to silica gel surfaces, requiring careful optimization of mobile phase composition and column conditions [29]. The addition of organic bases (triethylamine) to the mobile phase or silica gel pretreatment can prevent excessive adsorption and enable effective separation [28].

Specialized techniques have been developed for problematic ester purifications, including boric acid impregnation of silica gel for boronic ester purification [30]. This approach prevents over-adsorption and enables successful separation of compounds that would otherwise be retained too strongly on conventional silica gel [30].

Advanced Purification Technologies

Supercritical fluid chromatography using carbon dioxide with alcohol modifiers offers environmental advantages over traditional liquid chromatography [31]. The technique produces less than one-third of the organic waste compared to conventional methods while achieving superior resolution for chiral compounds [31]. Although equipment costs are higher, the ability to recycle CO₂ and reduce toxic solvent usage makes this approach attractive for industrial applications.

Molecular recognition techniques using water-soluble polysaccharide derivatives enable selective removal of alcohol impurities from ester products [32]. The polysaccharide derivatives (typically 0.1-10 wt% relative to ester) selectively bind dispersed and dissolved alcohols, enabling their removal by filtration or decantation [32]. This approach is particularly effective for converting cloudy ester products to clear, high-purity materials suitable for commercial applications.

XLogP3

8.5

Hydrogen Bond Acceptor Count

4

Exact Mass

384.32395988 g/mol

Monoisotopic Mass

384.32395988 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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